molecular formula C8H13N5O7S B219122 Pyrichalasin H CAS No. 111631-97-1

Pyrichalasin H

Cat. No.: B219122
CAS No.: 111631-97-1
M. Wt: 523.7 g/mol
InChI Key: AECZOENDDUTONS-PWSPGYJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrichalasin H is a cytochalasan secondary metabolite produced by specific isolates of the fungus Pyricularia grisea (also known as Magnaporthe grisea ). This compound is a member of the polyketide-nonribosomal peptide (PK-NRP) hybrid family of natural products, specifically biosynthesized by the pyrichalasin (pyi) gene cluster . In plant science research, this compound is recognized as a key pathogenicity factor responsible for the genus-specific virulence of Pyricularia isolates on crabgrass ( Digitaria spp.) . Isolates that produce this compound are pathogenic to Digitaria plants, while non-producing isolates are not. The compound has been detected directly in the spore germination fluid and infected host leaves of compatible interactions . Furthermore, pretreatment of non-host plant tissues with this compound enables penetration and colonization by otherwise non-pathogenic fungal isolates, highlighting its crucial role in breaking plant immunity . In cell biology, this compound acts as a potent disruptor of the actin cytoskeleton . Like other cytochalasans, it binds to actin filaments, preventing their elongation and thereby inhibiting cellular processes that depend on actin polymerization. This actin-disrupting activity confers high cytotoxicity, with studies demonstrating an IC₅₀ of 0.18 μg mL⁻¹ against L929 cells in vitro . The biosynthetic pathway of this compound has been extensively studied. The core structure is assembled by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, PyiS, which incorporates O-methyltyrosine . Research indicates that the intramolecular [4+2] Diels-Alder cyclization, a key step forming the characteristic tricyclic core, is catalyzed by the enzyme PyiF . The gene cluster also includes a pathway-specific transcription factor, PyiR, and ectopic expression of pyiR has been shown to upregulate the cluster and increase the titre of this compound . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

111631-97-1

Molecular Formula

C8H13N5O7S

Molecular Weight

523.7 g/mol

IUPAC Name

[(3E,9E)-5,12-dihydroxy-16-[(4-methoxyphenyl)methyl]-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C31H41NO6/c1-18-8-7-9-24-28(34)20(3)19(2)27-25(16-22-10-12-23(37-6)13-11-22)32-29(35)31(24,27)26(38-21(4)33)14-15-30(5,36)17-18/h7,9-15,18-19,24-28,34,36H,3,8,16-17H2,1-2,4-6H3,(H,32,35)/b9-7+,15-14+

InChI Key

AECZOENDDUTONS-PWSPGYJUSA-N

SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O

Isomeric SMILES

CC1C/C=C/C2C(C(=C)C(C3C2(C(/C=C/C(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1)(C)O)OC(=O)C)C(=O)NC3CC4=CC=C(C=C4)OC)C)O

Origin of Product

United States

Origin and Isolation

Source Organism Identification

Pyrichalasin H is produced by the filamentous ascomycete fungus Magnaporthe grisea, also known by its anamorph name, Pyricularia grisea. This fungus is a significant plant pathogen with a broad host range within the grass family (Poaceae). Historically, isolates from crabgrass (Digitaria spp.) are defined as M. grisea, while those from rice and other hosts have been classified as Magnaporthe oryzae nih.gov. The production of this compound has been specifically linked to isolates of P. grisea obtained from various Digitaria species nih.gov. For instance, the strain Pyricularia grisea (Cooke) Saccardo IFO 7287 was one of the initial sources from which this compound was isolated tandfonline.com. Research has shown that numerous isolates from crabgrass (Digitaria sanguinalis), pangolagrass (Digitaria smutsii), and Digitaria horizontalis are capable of producing this compound nih.gov.

The production of this compound by M. grisea is strongly correlated with its pathogenicity, particularly on Digitaria species. Studies have demonstrated that isolates capable of producing this compound are virulent on these plants, whereas non-producing isolates are avirulent nih.gov. This suggests that this compound acts as a pathogenicity factor, facilitating the infection process. The compound has been detected in the spore germination fluid of pathogenic isolates and in the infected leaves of host plants nih.gov.

Furthermore, the application of purified this compound to crabgrass leaf sheaths enabled non-host isolates of the fungus to penetrate and colonize the plant tissue nih.gov. This provides strong evidence for its role in breaking down host resistance. The phytotoxic effects of this compound are also evident in its ability to inhibit the growth of rice seedlings, causing a characteristic curling of the shoot at low concentrations tandfonline.com. It also inhibits root growth in barley researchgate.netnih.gov. These findings underscore the importance of this compound in the disease cycle of M. grisea on specific hosts. The fungus itself is the causal agent of blast disease, a devastating disease affecting rice and other grasses worldwide, leading to significant crop losses nih.govresearchgate.net.

Isolation Methodologies

The isolation of this compound from fungal cultures involves a multi-step process that begins with cultivating the fungus under specific conditions to promote metabolite production, followed by extraction and purification procedures.

The production of this compound is highly dependent on the culture conditions and the composition of the growth medium. Various parameters can be optimized to enhance the yield of the desired metabolite. These parameters include the choice of carbon and nitrogen sources, pH, temperature, and aeration.

Below is a table summarizing typical culture conditions used for the production of metabolites by fungal species, which can be adapted for P. grisea.

ParameterConditionReference
Medium Soy sauce-sucrose medium tandfonline.com
Carbon Source Glucose, Soluble Starch nih.govnih.gov
Nitrogen Source Yeast Extract, Peptone nih.govatcc.org
pH 4.0 - 7.0 nih.govnih.gov
Temperature 28°C nih.govnih.gov
Incubation Time 10 days tandfonline.com
Agitation 150 rpm nih.govnih.gov

In a specific example for this compound production, P. grisea IFO 7287 was cultured in a soy sauce-sucrose medium for 10 days using a jar fermenter tandfonline.com. The yield of this compound from this culture was reported to be 54 mg/l of the medium tandfonline.com.

Following fungal cultivation, the culture broth is processed to extract and purify this compound. A common approach is bioassay-guided fractionation, where the fractions from the separation process are tested for their biological activity (e.g., phytotoxicity) to guide the isolation of the active compound nih.govresearchgate.netwisdomlib.org.

The typical extraction and fractionation process for this compound is outlined below:

Initial Extraction : The filtered culture broth is passed through an adsorbent resin column, such as XAD-2. The column is then washed with a solvent like methanol (B129727) to elute the retained metabolites tandfonline.com.

Solvent Partitioning : The methanol eluate is concentrated to an aqueous suspension and then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the compounds of interest into the organic phase tandfonline.com.

Chromatographic Separation : The ethyl acetate extract is then subjected to column chromatography, often using silica (B1680970) gel. A gradient of solvents, such as ethyl acetate and n-hexane, is used to separate the different components of the extract tandfonline.com.

Monitoring and Isolation : The fractions are monitored by thin-layer chromatography (TLC). Those containing this compound are combined, and the solvent is removed. The resulting residue can then be crystallized from a suitable solvent, such as ethyl acetate, to yield pure this compound tandfonline.com.

The table below provides a summary of the extraction and fractionation steps.

StepMethodSolvents/MaterialsReference
Adsorption XAD-2 column chromatographyMethanol (eluent) tandfonline.com
Extraction Liquid-liquid extractionEthyl acetate tandfonline.com
Purification Silica gel column chromatographyEthyl acetate-n-hexane tandfonline.com
Monitoring Thin-layer chromatography (TLC)Chloroform-methanol (10:1) tandfonline.com
Final Step CrystallizationEthyl acetate tandfonline.com

Biosynthetic Pathways and Enzymology

Overview of Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System in Pyrichalasin H Biosynthesis

The biosynthesis of this compound is initiated by a modular megaenzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid. rsc.orgresearchgate.net This enzymatic assembly line is a common feature in the biosynthesis of many complex fungal secondary metabolites. All known cytochalasan biosynthetic gene clusters (BGCs) encode for a PKS-NRPS, a trans-acting enoyl reductase (ER), an α,β-hydrolase, and various tailoring enzymes. rsc.org

The PKS portion of the hybrid is responsible for the synthesis of the polyketide backbone of the molecule. uniprot.orguniprot.org This is achieved through the sequential condensation of simple acyl-CoA precursors, typically malonyl-CoA and methylmalonyl-CoA. Concurrently, the NRPS module selects and activates a specific amino acid, which for this compound is O-methyltyrosine. uniprot.orguni-hannover.de This precursor is generated from the methylation of free tyrosine by the O-methyltransferase PyiA. uniprot.orguniprot.org The PKS and NRPS modules work in concert, with the NRPS component amidating the carboxyl end of the polyketide chain with the activated amino acid. uniprot.orguniprot.org A key feature of the this compound PKS-NRPS system is its reductive release mechanism, which results in the formation of an N-acyl α-amino aldehyde intermediate. rsc.orgnih.gov This aldehyde is a crucial precursor for the subsequent cyclization steps that form the characteristic tricyclic core of the cytochalasan skeleton. rsc.orgnih.gov

Elucidation of the pyi Biosynthetic Gene Cluster (BGC)

The set of genes responsible for producing this compound, known as the pyi biosynthetic gene cluster (BGC), has been identified in the fungus Magnaporthe grisea NI980. rsc.orgnih.gov This cluster contains all the necessary genetic information for the synthesis and tailoring of the this compound molecule. The pyi BGC is closely related to other cytochalasan BGCs, such as the ACE1 cluster in Pyricularia oryzae Guy11. rsc.orgrsc.org The core of the pyi cluster includes genes encoding the central PKS-NRPS enzyme, a trans-enoyl reductase, an α,β-hydrolase, and a Diels-Alderase. researchgate.netresearchgate.net Additionally, the cluster contains genes for tailoring enzymes like cytochrome P450 monooxygenases (pyiD and pyiG), an O-acetyltransferase (pyiB), an O-methyltransferase (pyiA), and an oxidoreductase (pyiH). uniprot.orguniprot.orgresearchgate.net The cluster also includes a pathway-specific transcription factor, pyiR, which regulates the expression of the other genes in the cluster, and a transporter gene, pyiT. nih.govresearchgate.net Ectopic expression of pyiR has been shown to increase this compound production threefold. nih.govuni-hannover.de

The assembly of the fundamental this compound structure is dependent on the coordinated action of several core biosynthetic genes within the pyi cluster.

PyiS is the cornerstone of the pyi biosynthetic gene cluster, encoding the large PKS-NRPS hybrid enzyme. researchgate.netresearchgate.net Disruption of the pyiS gene completely abolishes the production of this compound. uni-hannover.de The PKS module within PyiS is responsible for constructing the polyketide chain, while the NRPS module incorporates the O-methyltyrosine precursor. uniprot.orguniprot.org A notable characteristic of the NRPS adenylation (A) domain is its substrate tolerance, as it can also utilize phenylalanine, tyrosine, and even synthetic analogs like para-chlorophenylalanine, leading to the generation of novel cytochalasans. uniprot.orguniprot.org The PyiS enzyme lacks its own enoyl reductase (ER) domain, a function that is supplied in trans by another enzyme in the cluster. uniprot.orguniprot.org The terminal reductase (R) domain of PyiS catalyzes the NADPH-dependent reductive release of the final product from the enzyme as an aldehyde. nih.govresearchgate.net This reductive release is a critical step that precedes the formation of the pyrrolone ring. nih.gov

The pyiC gene encodes a trans-acting enoyl reductase, an essential enzyme for the correct processing of the growing polyketide chain by PyiS. researchgate.netresearchgate.net Since the PKS module of PyiS lacks an integrated ER domain, PyiC provides this function externally. uniprot.orguniprot.org The disruption of pyiC also leads to the complete cessation of this compound biosynthesis. uni-hannover.de The role of PyiC is to ensure the proper reduction of double bonds during the polyketide synthesis, which is crucial for the correct folding and subsequent cyclization of the molecule. uniprot.orguniprot.org

PyiE encodes a protein belonging to the α,β-hydrolase family. rsc.org Homologs of PyiE are found in all known cytochalasan BGCs. rsc.org It is proposed that PyiE is involved in the initial cyclization of the linear precursor to form a pyrrolone ring. uni-hannover.deresearchgate.netnih.gov While the exact mechanism is still under investigation, studies involving the knockout of pyiE suggest its essential role in the formation of the heterocyclic core. uni-hannover.denih.gov It is hypothesized that PyiE facilitates a Knoevenagel condensation to form a 1,5-dihydropyrrolone intermediate, which is a prerequisite for the subsequent Diels-Alder reaction. rsc.orguniprot.orgnih.gov However, some studies suggest that this condensation may occur spontaneously, with PyiE potentially playing a role in ensuring the formation of the correct tautomer required for the subsequent cycloaddition. nih.gov

The pyiF gene encodes a crucial enzyme known as a Diels-Alderase. rsc.orgrsc.org This enzyme is responsible for catalyzing the intramolecular [4+2] cycloaddition reaction that forms the characteristic octahydro-isoindole skeleton fused to the macrocyclic ring of this compound. rsc.orgrsc.org Gene knockout studies have demonstrated that in the absence of pyiF, the Diels-Alder reaction does not occur, leading to the accumulation of linear or partially cyclized intermediates. rsc.org Complementation experiments have shown that a homologous protein, ORF3, from the ACE1 BGC can functionally replace PyiF, highlighting the conserved nature of this enzymatic step in cytochalasan biosynthesis. rsc.org The discovery of PyiF as a natural Diels-Alderase has provided significant insight into how nature constructs complex cyclic systems. rsc.orgnih.gov

GeneEnzyme NameFunction
pyiSPKS-NRPS Hybrid SynthetaseAssembles the polyketide and non-ribosomal peptide precursors. researchgate.netresearchgate.net
pyiCtrans-Enoyl ReductaseProvides the enoyl reductase activity missing in PyiS. researchgate.netresearchgate.net
pyiEα,β-HydrolaseInvolved in the formation of the initial pyrrolone ring. rsc.orgnih.gov
pyiFDiels-AlderaseCatalyzes the intramolecular [4+2] cycloaddition. rsc.orgrsc.org
pyiAO-methyltransferaseMethylates tyrosine to form O-methyltyrosine. uniprot.orguniprot.org
pyiBO-acetyltransferaseTransfers an acetyl group in a late biosynthetic step. uniprot.org
pyiDCytochrome P450 monooxygenaseCatalyzes hydroxylation at C-18. uniprot.org
pyiGCytochrome P450 monooxygenaseCatalyzes hydroxylation at C-7. uniprot.org
pyiHOxidoreductase/SDRReduces the carbonyl at C-21. uniprot.org
pyiRTranscription factorRegulates the expression of the pyi gene cluster. nih.govresearchgate.net
pyiTMFS-type efflux transporterLikely involved in transporting this compound out of the cell. researchgate.net

Tailoring Enzymes

Tailoring enzymes are crucial for the chemical diversity of natural products, modifying the core scaffold to produce the final bioactive compound. researchgate.net In the this compound pathway, these enzymes include methyltransferases, monooxygenases, dehydrogenases, and acetyltransferases that perform specific chemical transformations. researchgate.netuniprot.org

PyiA is an O-methyltransferase that catalyzes the initial step in the this compound biosynthetic pathway. uniprot.orguni-hannover.de Its primary function is the methylation of the amino acid L-tyrosine to generate O-methyltyrosine. uniprot.orguni-hannover.de This modified amino acid is the precursor that is incorporated by the hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), PyiS. uniprot.orgwindows.net

Genetic studies have confirmed the indispensable role of PyiA. The knockout or disruption of the pyiA gene completely abolishes the production of this compound, demonstrating that O-methyltyrosine is the essential starting amino acid for the pathway. uni-hannover.deuni-hannover.deresearchgate.net This finding has been exploited in mutasynthesis experiments, where feeding a ΔpyiA mutant strain with various unnatural, para-substituted phenylalanine analogues has led to the production of novel, functionalized cytochalasans. researchgate.netuni-hannover.de

EnzymeGeneTypeFunction in this compound Biosynthesis
PyiA pyiAO-methyltransferaseCatalyzes the O-methylation of L-tyrosine to form O-methyltyrosine, the starter unit for the PKS-NRPS. uniprot.orguni-hannover.dealphafold.com

The pyi gene cluster contains two genes, pyiD and pyiG, that encode for cytochrome P450 (CYP) monooxygenases. researchgate.netuni-hannover.de These enzymes are classic tailoring enzymes that introduce oxygen atoms into the substrate, typically resulting in hydroxylation at specific and predictable locations on the molecule. wikipedia.orgbeilstein-journals.org

Gene knockout and heterologous expression studies have elucidated the specific functions of PyiD and PyiG. uniprot.orguni-hannover.de

PyiD is responsible for the hydroxylation of the pyrichalasin scaffold at the C-18 position. uniprot.orguni-hannover.deuniprot.org

PyiG catalyzes the hydroxylation at the C-7 position. uniprot.orguni-hannover.deuniprot.org

The promiscuity of these tailoring enzymes has been explored through combinatorial biosynthesis. nih.gov For instance, heterologous expression of other fungal P450s in ΔpyiD or ΔpyiG mutant strains has been shown to sometimes restore this compound production, indicating that these foreign enzymes can functionally replace the native ones. uni-hannover.denih.gov

EnzymeGeneTypeFunction in this compound Biosynthesis
PyiD pyiDCytochrome P450 MonooxygenaseCatalyzes the hydroxylation at the C-18 position of the pyrichalasin core. uniprot.orguniprot.org
PyiG pyiGCytochrome P450 MonooxygenaseCatalyzes the hydroxylation at the C-7 position of the pyrichalasin core. uniprot.orguniprot.org

PyiH belongs to the large family of short-chain dehydrogenases/reductases (SDRs), which are typically NAD(P)H-dependent oxidoreductases. researchgate.netnih.govebi.ac.uk In the this compound biosynthetic pathway, PyiH functions as a reductase. uniprot.orgresearchgate.net

The specific role of PyiH is to reduce the carbonyl group at the C-21 position of an intermediate to a hydroxyl group. uniprot.orguniprot.org This reduction is a preparatory step for the subsequent action of the acetyltransferase, PyiB. uniprot.orgresearchgate.net Inactivation of the pyiH gene leads to the accumulation of intermediates lacking the C-21 hydroxyl group and prevents the formation of the final product. uni-hannover.de

EnzymeGeneTypeFunction in this compound Biosynthesis
PyiH pyiHShort-Chain Dehydrogenase/Reductase (SDR)Reduces the C-21 carbonyl to a hydroxyl group, preparing for subsequent acetylation. uniprot.orguniprot.orgresearchgate.net

PyiB is an acetyltransferase responsible for one of the final tailoring steps in this compound biosynthesis. researchgate.netuniprot.org Its function is to catalyze the transfer of an acetyl group to the C-21 hydroxyl group, which was previously formed by the reductase PyiH. uniprot.orguniprot.orgresearchgate.net This acetylation step completes the functionalization of the macrocyclic ring side chain. uni-hannover.de Gene inactivation studies have confirmed that PyiB is essential for this final acetylation. uniprot.orguni-hannover.de

EnzymeGeneTypeFunction in this compound Biosynthesis
PyiB pyiBAcetyltransferaseCatalyzes the acetylation of the C-21 hydroxyl group. uniprot.orguniprot.orgresearchgate.net

Regulatory and Transport Genes

The biosynthesis of secondary metabolites is tightly regulated, often by pathway-specific transcription factors encoded within the biosynthetic gene cluster. rsc.org In the this compound cluster, this role is fulfilled by PyiR. researchgate.netnih.gov PyiR contains a Zn(II)2Cys6 binuclear cluster domain, which is characteristic of many fungal transcription factors.

Research has shown that PyiR acts as a positive regulator for the pyi gene cluster. rsc.orguni-hannover.ded-nb.info The ectopic expression of pyiR in M. grisea resulted in a significant upregulation of the entire pyi cluster. nih.govrsc.orguni-hannover.denih.gov This increased gene expression, in turn, led to a threefold increase in the production yield of this compound under standard laboratory conditions, confirming PyiR's role in controlling the output of the biosynthetic pathway. nih.govrsc.orguni-hannover.de

Gene ProductGeneTypeFunction in this compound Biosynthesis
PyiR pyiRPathway-Specific Transcription FactorPositively regulates the expression of the pyi biosynthetic gene cluster. nih.govrsc.orguniprot.org

Detailed Biosynthetic Steps and Intermediates

The assembly of this compound is a complex process that begins with the selection of a specific amino acid precursor and a polyketide chain, followed by a series of cyclizations and chemical modifications.

Amino Acid Precursor Incorporation (O-methyltyrosine)

The initial building block for the amino acid-derived portion of this compound is not one of the 20 common proteinogenic amino acids, but rather the nonproteinogenic amino acid O-methyltyrosine. researchgate.netresearchgate.netacs.org The biosynthesis begins with the O-methylation of L-tyrosine, a reaction catalyzed by the S-adenosyl methionine (SAM)-dependent O-methyltransferase, PyiA, which is encoded within the pyi gene cluster. uniprot.orgalphafold.comuniprot.org

Gene knockout studies have provided definitive evidence for this initial step. Disruption of the pyiA gene abolishes the production of this compound. uni-hannover.deuni-hannover.de However, production can be restored by feeding O-methyltyrosine to the ΔpyiA mutant strain, confirming that O-methyltyrosine is the true precursor incorporated by the biosynthetic machinery. uni-hannover.de Interestingly, the adenylation (A) domain of the PKS-NRPS enzyme, PyiS, exhibits a degree of flexibility. uniprot.org In the absence of PyiA, the synthetase can incorporate other amino acids, such as phenylalanine and tyrosine, leading to the formation of different cytochalasan analogues. uni-hannover.de This promiscuity has been exploited in mutasynthesis experiments, where feeding various para-substituted phenylalanine analogues to the ΔpyiA mutant has generated a library of novel, functionalized Pyrichalasins. researchgate.netnih.govuni-hannover.denih.gov

Polyketide Chain Assembly and Peptide Bond Formation

The core of this compound biosynthesis is managed by the hybrid PKS-NRPS enzyme, PyiS. researchgate.netrsc.org This large, multifunctional protein is responsible for both synthesizing the polyketide backbone and linking it to the O-methyltyrosine precursor. uniprot.orguniprot.org The PKS portion of PyiS assembles the polyketide chain from simple acyl-CoA units through a series of condensation reactions, in a manner analogous to fatty acid synthesis. mdpi.comftb.com.hrnih.gov

Because the PyiS enzyme itself lacks an integrated enoylreductase (ER) domain necessary for specific reduction steps during polyketide synthesis, this function is provided by a separate, trans-acting enoyl reductase encoded by the pyiC gene. researchgate.netresearchgate.netuniprot.org The NRPS module of PyiS then activates the O-methyltyrosine and catalyzes the formation of a peptide bond, linking the amino acid to the completed polyketide chain. uniprot.orgsdsc.edu The final step catalyzed by PyiS is a reductive release of the enzyme-bound intermediate. In vitro studies using the isolated reduction (R) and thiolation (T) domains of PyiS have shown that this is an NADPH-dependent, two-electron reduction that releases the product as an N-acyl α-amino aldehyde. researchgate.netnih.gov

Pyrrolone Core Formation via Knoevenagel Condensation

Following its release from the PKS-NRPS, the linear aldehyde intermediate is proposed to undergo cyclization to form the characteristic pyrrolone ring. researchgate.netamanote.com This transformation is believed to occur via a Knoevenagel condensation, a classic organic reaction involving the nucleophilic addition of an active methylene (B1212753) group to a carbonyl, followed by dehydration. tu-clausthal.deorganic-chemistry.orgscielo.org.mx In vitro experiments using synthetic aldehyde models have demonstrated that this cyclization can proceed spontaneously to form a pyrrolone. researchgate.netnih.gov

However, the spontaneous reaction yields a 1,3-dihydro-2H-pyrrol-2-one tautomer, which is not the correct isomer for the subsequent Diels-Alder reaction. nih.gov The pyi gene cluster encodes an α,β-hydrolase, PyiE, which is implicated in this step. researchgate.netalphafold.com While the precise mechanism is still under investigation, it is hypothesized that PyiE is essential for the formation of the correct 1,5-dihydropyrrolone tautomer required for the subsequent cyclization, possibly by catalyzing the reaction or by binding the intermediate to prevent tautomerization to the unproductive form. rsc.orgnih.govnih.gov

Tricyclic Core Construction via Intramolecular Diels-Alder Cyclization

The hallmark tricyclic core of the cytochalasan family, including this compound, is constructed through a powerful intramolecular [4+2] Diels-Alder cycloaddition. amanote.comrsc.orgresearchgate.netrsc.org This reaction involves the 1,5-dihydropyrrolone intermediate, where a conjugated diene on the polyketide chain reacts with the dienophile of the pyrrolone ring to form the fused six-membered ring of the octahydroisoindolone skeleton. rsc.org

For years, the enzymatic catalysis of this step was only a proposal. However, recent genetic studies have provided strong evidence for the role of the enzyme PyiF. rsc.orgresearchgate.net The pyiF gene is present in all known cytochalasan biosynthetic gene clusters. rsc.org Targeted knockout of the pyiF gene in M. grisea completely blocks the formation of the tricyclic core, leading to the accumulation of linear intermediates that have failed to undergo the Diels-Alder reaction. rsc.org Complementation of the ΔpyiF mutant with a functional copy of the gene restores this compound production. rsc.org Furthermore, the homologous gene ORF3 from the related ACE1 gene cluster was also able to complement the knockout, confirming that these enzymes function as dedicated Diels-Alderases that catalyze this key bond-forming reaction. rsc.orgresearchgate.net These enzymes are classified as pericyclases, catalyzing the [4+2] cyclization with no other apparent function. rsc.org

Late-Stage Tailoring Reactions (Hydroxylations, Reductions, Acetylations)

After the formation of the core tricyclic structure, a series of tailoring reactions occur to produce the final this compound molecule. These modifications are carried out by enzymes also encoded in the pyi cluster. researchgate.netuniprot.org

Genetic inactivation studies have elucidated the functions of these tailoring enzymes:

Hydroxylations: Two cytochrome P450 monooxygenases, PyiD and PyiG, are responsible for hydroxylating the molecule. PyiD catalyzes hydroxylation at the C-18 position, while PyiG acts at the C-7 position. uniprot.orguniprot.orguniprot.org

Reduction and Acetylation: The carbonyl group at C-21 of the macrocycle undergoes a two-step modification. First, the short-chain dehydrogenase/reductase PyiH reduces the ketone to a hydroxyl group. uniprot.orguniprot.org Subsequently, the O-acetyltransferase PyiB transfers an acetyl group to this newly formed hydroxyl, completing the C-21 side chain. uniprot.orguniprot.org

The precise order of these final tailoring steps is not yet fully resolved. uniprot.org

Biosynthetic Flexibility and Substrate Promiscuity

The biosynthetic machinery for this compound, particularly the core polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, PyiS, exhibits a notable degree of flexibility. This characteristic, known as substrate promiscuity, allows the enzyme to accept and process substrates other than its natural starter unit. pensoft.netresearchgate.net This flexibility is a key feature that can be exploited for the chemoenzymatic synthesis of novel compounds. pensoft.net

The biosynthesis of this compound involves the condensation of a polyketide chain with an amino acid. rsc.orgnih.gov The specific amino acid is selected, activated, and loaded by the adenylation (A) domain of the PKS-NRPS, PyiS. researchgate.netnih.govfrontiersin.org The natural substrate for the PyiS A-domain is O-methyltyrosine. nih.govresearchgate.netacs.org This precursor is synthesized from L-tyrosine by a dedicated O-methyltransferase enzyme, PyiA, which is encoded within the pyi biosynthetic gene cluster. nih.govresearchgate.net

Studies have revealed that the adenylation domain of PyiS is remarkably permissive, demonstrating significant substrate promiscuity. rsc.orgresearchgate.net It is capable of recognizing and activating a variety of amino acid substrates beyond its native O-methyltyrosine. researchgate.netrsc.org This low selectivity for the amino acid component means the enzyme can be flexible toward a range of unnatural, para-substituted phenylalanine analogues. rsc.orgresearchgate.net This promiscuity is a critical feature that enables the generation of diverse this compound derivatives through precursor-directed biosynthesis. pensoft.netresearchgate.net

The inherent flexibility of the PyiS A-domain has been successfully leveraged to produce a library of novel, "new-to-nature" this compound analogues through a strategy known as mutasynthesis. nih.govresearchgate.net This technique involves using a genetically modified strain of the producing fungus, Magnaporthe grisea, in which a key biosynthetic gene has been inactivated (knocked out). researchgate.netresearchgate.net

Specifically, researchers created a knockout mutant strain, M. grisea ΔpyiA, which lacks the O-methyltransferase responsible for synthesizing the natural O-methyltyrosine precursor. nih.govresearchgate.net This strain is unable to produce this compound unless an appropriate amino acid precursor is supplied in the fermentation medium. researchgate.net By feeding this mutant strain various synthetic, unnatural phenylalanine analogues, scientists were able to hijack the downstream biosynthetic pathway to create a series of 4'-substituted this compound derivatives. nih.govresearchgate.netuni-hannover.de

This precursor-directed biosynthesis approach has yielded numerous analogues, including those with halogen, O-alkyl, O-allyl, and O-propargyl groups at the 4'-position of the phenylalanine ring, as well as a 4'-azido analogue. nih.govresearchgate.netuni-hannover.de Remarkably, the production titers for many of these novel compounds were comparable to the wild-type production of this compound, reaching levels as high as 60 mg/L. nih.govresearchgate.net

The successful incorporation of these functionalized precursors demonstrates the significant biosynthetic flexibility of the pathway. The resulting analogues, particularly those with azide (B81097) and alkyne handles, serve as valuable platforms for further chemical modification via click chemistry, opening avenues for creating probes for biological studies and other applications. nih.govresearchgate.netuni-hannover.de

Table 1: Non-Natural this compound Analogues Produced via Precursor Feeding of M. grisea ΔpyiA Strain

Chemical Synthesis and Derivatization Strategies

Development of Molecular Probes

The development of molecular probes based on Pyrichalasin H aims to provide tools for visualizing its cellular target, actin, and for investigating its mechanism of action through biochemical pull-down assays. These probes are typically synthesized by introducing reactive handles onto the this compound scaffold, which then allow for conjugation with detection or affinity tags.

Biotin-linked analogues of this compound are synthesized to facilitate biochemical studies, such as affinity purification and target identification. These derivatives are typically prepared by conjugating biotin (B1667282) to this compound precursors that have been modified at the 4'-position with functional groups amenable to coupling reactions. For instance, 4'-O-propargyl and 4'-azido this compound derivatives can undergo Huisgen cycloaddition reactions, while halogenated analogues (e.g., p-Br or p-I) can be coupled using palladium-catalyzed cross-coupling reactions researchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net. Specifically, biotin-(4-pentynyl) ester has been utilized to form biotin-cytochalasin adducts researchgate.net. The resulting biotinylated this compound can then be used in pull-down assays to isolate and identify proteins that bind to this compound, with biotin-streptavidin interactions enabling detection and purification researchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net.

A significant application of this compound derivatives lies in their use as fluorescent probes for visualizing intracellular actin structures. These probes are synthesized by covalently attaching fluorescent dyes to the this compound scaffold, typically via the 4'-position. Similar to biotinylation strategies, 4'-O-propargyl and 4'-azido derivatives are reacted using click chemistry (Huisgen cycloaddition), while halogenated precursors are modified through palladium-catalyzed cross-coupling reactions to incorporate dye moieties uni-hannover.deresearchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net.

Research findings indicate that these dye-linked this compound compounds are capable of visualizing intracellular actin structures effectively, even in the absence of traditional actin stains like phalloidin (B8060827) researchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net. This capability positions them as a novel class of actin-visualization tools. Their specificity is directed towards the barbed end of actin filaments, mirroring the binding site of the parent compound uni-hannover.deresearchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net. For example, a coumarin-tagged this compound derivative (compound 15) has demonstrated significant co-localization with phalloidin-stained actin aggregates, confirming its utility in mapping actin organization researchgate.net. Another derivative, compound 17, has been used in single-staining experiments to highlight cellular actin features such as stress fibers and microspike bundles researchgate.net.

Dimeric this compound constructs represent another class of derivatives developed for specialized biological studies. These molecules are synthesized by linking two this compound units, often through modifications at the 4'-position. For instance, bromo-Pyrichalasin 256 serves as a substrate for the synthesis of dimeric Pyrichalasin 318 via Suzuki cross-coupling uni-hannover.de. The creation of dimeric cytochalasans, such as asperchalasines, has been achieved through methods like highly stereoselective intermolecular Diels-Alder reactions and biomimetic oxidative heterodimerization, offering insights into biosynthetic pathways and enabling further investigation of their biological properties researchgate.net. While specific findings for this compound dimeric constructs are less detailed in the provided literature, their synthesis suggests potential applications in studying cross-linking effects, altered binding affinities, or cooperative interactions with cellular targets.

Table 1: this compound Molecular Probe Synthesis Strategies and Applications

Probe TypePrecursor ModificationCoupling ChemistryKey Application/Feature
Biotin-Linked 4'-Azido, 4'-PropargylHuisgen Cycloaddition (Click)Biochemical assays, affinity purification, target identification (e.g., pull-down assays) researchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net
4'-Halo (Br, I)Pd-catalyzed cross-couplingBiochemical assays, affinity purification, target identification researchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.net
Dye-Linked 4'-Azido, 4'-PropargylHuisgen Cycloaddition (Click)Intracellular visualization of actin structures, filament-barbed end binding specificity uni-hannover.deresearchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net
4'-Halo (Br, I)Pd-catalyzed cross-couplingIntracellular visualization of actin structures, filament-barbed end binding specificity uni-hannover.deresearchgate.netdntb.gov.uaresearchgate.netnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net
Dimeric Constructs 4'-Halo (Br)Suzuki cross-couplingStudy of cross-linking effects, altered binding affinities, or cooperative interactions uni-hannover.deresearchgate.net

Compound List:

this compound

Bromo-Pyrichalasin 256

Dimeric Pyrichalasin 318

4'-O-Propargyl Pyrichalasin

4'-Azido Pyrichalasin

Coumarin-tagged Pyrichalasin derivative (Compound 15)

Pyrichalasin derivative (Compound 17)

Biotin-(4-pentynyl) ester

Structure Activity Relationship Sar Studies

Correlation Between Chemical Structure and Molecular Target Interaction

The primary molecular target of Pyrichalasin H and other cytochalasans is actin, a key component of the eukaryotic cytoskeleton. nih.gov These compounds are known to bind to the fast-growing, or "barbed," ends of filamentous actin (F-actin), thereby inhibiting the addition of new actin monomers to the filament. nih.govnih.govresearchgate.net This disruption of actin polymerization underlies the diverse biological effects of cytochalasans, including their cytotoxicity and effects on cell motility and division. nih.gov

The specific structural features of this compound are directly correlated with its interaction with actin. The perhydroisoindolone core is believed to be the primary structural element that mediates the binding affinity to the actin filament. nih.gov The various functional groups on this core, such as the C-7 hydroxyl and the N-2 amide proton, likely form specific hydrogen bonds and other interactions within the binding pocket on actin. nih.gov

Biological Activities and Mechanistic Investigations

General Cytochalasan Biological Profiles Relevant to Pyrichalasin H

Cytochalasins are characterized by their ability to interfere with actin polymerization, a fundamental process for cell structure, motility, and division. This compound, as a member of this family, is expected to exhibit similar modes of action.

Cytochalasins exert their primary cellular effect by binding to the barbed (or plus) ends of actin filaments. This binding event is crucial as it blocks the addition of new actin monomers (G-actin) to the growing filament, thereby inhibiting actin polymerization and filament elongation. This mechanism effectively caps (B75204) the growing end of the actin filament, disrupting the dynamic equilibrium of the cytoskeleton. Studies have shown that cytochalasins bind with high affinity to these barbed ends, with specific binding constants varying among different cytochalasan derivatives. For instance, Cytochalasin D (CD) exhibits high affinity binding to the barbed end of F-actin, with dissociation constants (Kd) in the nanomolar range and inhibition constants (Km) for elongation also in the nanomolar range. Other cytochalasins, like Cytochalasin B (CB), also bind to barbed ends with high affinity, though potentially with slightly different binding characteristics. This interaction can lead to filament destabilization and, in some cases, fragmentation.

CytochalasinTargetEffectConcentration/AffinityReference(s)
Cytochalasin D (CD)Barbed end of F-actinInhibits monomer addition/elongationHigh affinity (Kd = 2 nM); Km = 4.1 nM biorxiv.org
Cytochalasin D (CD)Barbed end of F-actinPrevents membrane ruffling, disrupts treadmilling0.2 μM wikipedia.org
Cytochalasin D (CD)Stress fibersInduces depolymerization/disruption2-20 μM wikipedia.org
Cytochalasin B (CB)Barbed end of F-actinInhibits monomer additionKd ~10⁻⁷-10⁻⁸ M semanticscholar.org
Cytochalasin B (CB)Actin filamentsShortens filaments (potentially independent of capping)N/A (observed effect) capes.gov.br
Cytochalasin A (CA)Lymphocyte cappingInhibits cap formation1 µg/mL nih.gov
General CytochalasinsNuclei-induced polymerizationInhibits polymerization10⁻⁸-10⁻⁶ M nih.gov

The inhibition of actin polymerization by cytochalasins has cascading effects on numerous cellular processes. These include:

Cell Morphology Alterations: Disruption of the actin cytoskeleton leads to significant changes in cell shape, often resulting in cell rounding, loss of cell-to-cell adhesion, and a reduction in cell stiffness. This also impairs cell motility and the formation of cellular protrusions like filopodia and lamellipodia, which are critical for cell migration. wikipedia.orgfermentek.commdpi.comresearchgate.netkit.eduresearchgate.netmdpi.comwikipedia.orgnih.gov

Inhibition of Cell Division (Cytokinesis): Cytochalasins interfere with cytokinesis, the final stage of cell division, by preventing the formation and function of the contractile ring, which is composed of actin filaments. This can lead to the formation of multinucleated cells. fermentek.comresearchgate.netresearchgate.netyoutube.com

Lymphocyte Capping: Cytochalasins, particularly Cytochalasin A and B, are known to inhibit the process of "capping" in lymphocytes. Capping is the phenomenon where surface receptors, upon ligand binding, redistribute to one pole of the cell, a process dependent on the actin cytoskeleton. Cytochalasin B partially inhibits capping, while Cytochalasin A shows stronger inhibitory effects. wikipedia.orgnih.govwikipedia.orgportlandpress.comnih.govumich.edu

Other Cellular Processes: Some cytochalasins can also affect processes such as phagocytosis, cell enucleation, and even membrane transport, such as glucose transport, although these effects can vary depending on the specific cytochalasan. wikipedia.orgkit.eduwikipedia.orgyoutube.comnih.gov

This compound Phytotoxic Activity

This compound exhibits significant phytotoxic activity, meaning it is toxic to plants, and is produced by the plant-pathogenic fungus Pyricularia grisea. Its effects on plant growth and development are consistent with its role as a virulence factor.

This compound has been demonstrated to inhibit the growth and development of various plant species. Studies indicate that it is toxic to monocotyledonous and dicotyledonous plants. Specifically, it significantly inhibits the elongation of both roots and shoots. For example, in duckweed (Lemna pausicostata), this compound caused growth inhibition with an IC₅₀ value of 150 µM. In barley and lettuce seedlings, root elongation was reduced at concentrations as low as 33 µM, and shoot elongation was also affected, although specific quantitative data for shoot length inhibition were not detailed in all studies. This compound also induces characteristic curling of rice shoots at low concentrations (approximately 1-2 µM). Importantly, this compound did not inhibit the germination of lettuce or barley seeds at concentrations up to 333 µM, suggesting its primary impact is on post-germination growth rather than initial germination. Its effects on plant cell morphology are also noted to be similar to those observed with other actin polymerization inhibitors.

Plant SpeciesEffectConcentrationReference(s)
Duckweed (Lemna pausicostata)Growth inhibitionIC₅₀ = 150 µM scirp.orgscirp.orgresearchgate.net
Duckweed (Lemna pausicostata)Chlorosis≥ 100 µM scirp.orgscirp.org
Lettuce (Lactuca sativa)Root elongation inhibition≥ 33 µM scirp.orgscirp.orgresearchgate.net
Lettuce (Lactuca sativa)Shoot elongation inhibitionAffected scirp.orgscirp.orgresearchgate.net
Lettuce (Lactuca sativa)Chlorophyll (B73375) content reduction≥ 33 µM scirp.orgresearchgate.net
Barley (Hordeum vulgare)Root elongation inhibition≥ 33 µM scirp.orgscirp.orgresearchgate.net
Barley (Hordeum vulgare)Shoot elongation inhibitionAffected scirp.orgscirp.orgresearchgate.net
Rice seedlingsShoot curling1 µg/mL (approx. 2 µM) epri.commdpi.com
Rice seedlingsGrowth inhibition1 µg/mL (approx. 2 µM) epri.commdpi.com
Colletotrichum fragariaeAntifungal activityN/A (TLC bioassay) scirp.org

This compound has been observed to negatively impact chlorophyll levels in plants. In duckweed, chlorosis (yellowing of leaves) was noted at concentrations of 100 µM and higher, suggesting a potential inhibition of chlorophyll synthesis. Similarly, studies on lettuce seedlings showed a reduction in chlorophyll content in the shoots when treated with this compound, particularly at concentrations of 33 µM and above.

This compound is produced by Pyricularia grisea, a fungus that infects signal grass (Brachiaria eruciformis). This compound has demonstrated antifungal activity against other plant pathogens, such as Colletotrichum fragariae, indicating a broader role in fungal interactions. Furthermore, the quantity of this compound produced by different isolates of P. grisea has been found to correlate positively with their virulence against Digitaria plants. This suggests that this compound acts as a pathogenicity factor, contributing to the fungus's ability to infect and damage host plants. Phytotoxins, in general, are known to be crucial virulence factors for many plant-pathogenic fungi, aiding in host cell disruption and nutrient acquisition.

Cytotoxic Activities in Research Models

Direct experimental data detailing the cytotoxic activities of this compound against specific research models or cell lines were not extensively found in the provided search results. However, the broader class of compounds to which this compound belongs, the cytochalasans, are known to exhibit cytotoxic effects nih.govrsc.orgrsc.orgrsc.orgresearchgate.net.

Generally, cytochalasans have demonstrated antiproliferative and cytotoxic activities in various cancer cell lines. For instance, some cytochalasans have shown GI50 values ranging from 1.08 to 8.31 mM against cell lines such as L929, HeLa, MCF-7, A549, PC-3, SKOV-3, and A431 rsc.org. Other studies have reported cytotoxic effects of cytochalasans against HeLa cells with IC50 values around 4.96 µM nih.gov. These compounds can also exhibit migrastatic activities by inhibiting cancer cell migration, suggesting potential applications in cancer therapy by targeting metastasis nih.govrsc.orgrsc.org. Further research is needed to specifically elucidate the cytotoxic profile of this compound in various research models.

Compound List:

this compound

Advanced Research Methodologies and Future Directions

Genetic Engineering for Biosynthetic Pathway Elucidation

Genetic manipulation of the producing organism, Magnaporthe grisea (also referred to as Pyricularia oryzae), has been fundamental to deciphering the function of genes within the pyi biosynthetic gene cluster (BGC).

Targeted gene disruption has been a powerful tool for assigning function to specific enzymes in the Pyrichalasin H pathway. By systematically inactivating genes and analyzing the resulting metabolic profile, researchers have been able to piece together the biosynthetic puzzle.

A bipartite gene knockout strategy has been successfully employed to inactivate key genes in the pyi cluster. uni-hannover.de Disruption of pyiS, which encodes the central hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), or pyiC, which encodes a vital trans-acting enoyl reductase, results in the complete abolishment of this compound production. uni-hannover.de This confirmed that the identified pyi BGC is indeed responsible for the compound's biosynthesis. uni-hannover.de

Furthermore, knockout of the pyiA gene, which encodes an O-methyltransferase, was instrumental in identifying the initial precursor. uni-hannover.denih.gov The ΔpyiA mutant lost the ability to produce this compound, but its production could be restored by feeding O-methyltyrosine, confirming it as the true starter unit for the PKS-NRPS. uni-hannover.de This mutant also proved valuable for mutasynthesis, as feeding it various para-substituted phenylalanine analogues led to the production of corresponding novel cytochalasans. nih.govresearchgate.net

Table 1: Summary of Key Gene Knockout Studies in the this compound Pathway
GeneEncoded Enzyme/ProteinFunctionKnockout PhenotypeReference
pyiSPKS-NRPSCore scaffold assemblyComplete abolishment of this compound production uni-hannover.de
pyiCTrans-acting Enoyl ReductaseCorrect reduction during polyketide synthesisComplete abolishment of this compound production uni-hannover.de
pyiAO-methyltransferaseO-methylation of L-tyrosine to form the starter unitAbolished this compound production; enables mutasynthesis with phenylalanine analogues uni-hannover.denih.govresearchgate.net
pyiFDiels-AlderaseCatalyzes the intramolecular [4+2] cycloadditionAccumulation of pre-cyclization intermediates researchgate.netresearchgate.net

Moving genes from their native host into a more genetically tractable organism, known as heterologous expression, offers a powerful platform for functional characterization and pathway engineering. nih.govnexusacademicpublishers.com Aspergillus oryzae has emerged as a workhorse host for expressing fungal biosynthetic pathways, including those for cytochalasans. researchgate.netresearchgate.netuni-hannover.de

When cytochalasan PKS-NRPS systems, such as the one for ACE1, are expressed in A. oryzae, they often produce the corresponding primary alcohols, suggesting that the terminal reductase (R) domains may function via a double reduction mechanism in this host. researchgate.netresearchgate.net This highlights how the host environment can influence the outcome of a biosynthetic pathway.

Combinatorial biosynthesis approaches have also been successful. By expressing cryptic P450 monooxygenase-encoding genes from other fungi, like Hypoxylon fragiforme, in a this compound ΔP450 mutant strain of M. grisea, researchers were able to deduce the functions of these tailoring enzymes. researchgate.net This strategy led to the site-selective epoxidation of the this compound scaffold, generating three new cytochalasan analogues. uni-hannover.deresearchgate.net

Table 2: Examples of Heterologous Expression for this compound Pathway Studies
Expressed Gene(s)Host SystemPurpose/OutcomeReference
Cryptic P450 genes (e.g., HffD, HffG, CYP1, CYP3)M. grisea this compound ΔP450 strainFunctional characterization of tailoring enzymes; generated novel hydroxylated and epoxidized this compound analogues. uni-hannover.deresearchgate.net
Cytochalasan PKS-NRPS systems (e.g., ACE1)Aspergillus oryzaeInvestigate core enzyme function; resulted in the production of primary alcohol analogues, revealing potential alternative functions of the R-domain. researchgate.netresearchgate.net

Chemical Biology Approaches

Chemical biology utilizes chemical tools to study and manipulate biological systems. For this compound, this has involved synthesizing substrate mimics to probe enzyme mechanisms and developing functionalized analogues for use as molecular probes.

Understanding the precise biochemical transformations within a multi-domain enzyme like PyiS is challenging. To overcome this, researchers have turned to in vitro studies using isolated enzyme domains and synthetic substrate mimics. researchgate.netnih.gov This approach was critical in elucidating the reductive release step in this compound biosynthesis. uni-hannover.de

Synthetic thiolesters, designed to mimic the polyketide intermediate normally attached to the thiolation (T) domain of PyiS, were synthesized and tested with the isolated reduction (R) domain. researchgate.netnih.gov These assays demonstrated that the PyiS R-domain catalyzes an NADPH-dependent reductive release of an aldehyde intermediate. researchgate.netnih.govuni-hannover.de This aldehyde then spontaneously undergoes a Knoevenagel cyclization to form the characteristic pyrrolinone core of the molecule. researchgate.netnih.gov The studies also revealed that while the R-domain requires the substrate to be covalently bound to the T-domain, it shows a degree of promiscuity towards the polyketide portion of the mimic. nih.govuni-hannover.de

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to identify the active enzymes in a complex biological sample. scispace.commagtechjournal.com This technique relies on activity-based probes (ABPs)—small molecules that typically consist of a reactive group to covalently label an enzyme's active site and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. nih.gov

While a dedicated ABPP study for this compound has not been reported, the foundational work to create suitable probes has been accomplished through mutasynthesis. nih.govnih.gov By feeding a ΔpyiA mutant of M. grisea with functionalized phenylalanine precursors, a series of this compound analogues bearing bioorthogonal handles have been created. nih.govuni-hannover.de These include 4′-azido and 4′-O-propargyl analogues, which can be readily modified via "click chemistry" (Huisgen cycloaddition) to attach reporter tags. nih.govnih.gov Halogenated analogues (p-Br, p-I) have also been produced, which can be functionalized using Pd-catalyzed cross-coupling reactions. nih.gov These compounds have already been used to create dye-linked versions for visualizing actin in cells, demonstrating their utility as molecular tools and their potential as ABPs for future studies to identify other potential cellular targets. nih.govnih.gov

Table 3: this compound Analogues with Potential for Activity-Based Protein Profiling
Analogue TypeFunctional GroupPotential Chemical ModificationDemonstrated ApplicationReference
4′-Azidocytochalasin HAzide (B81097) (-N3)Huisgen Cycloaddition ("Click Chemistry")Linkage to Texas Red dye for actin visualization nih.govnih.gov
4′-O-Propargylcytochalasin HAlkyne (-C≡CH)Huisgen Cycloaddition ("Click Chemistry")Linkage to biotin nih.gov
4′-Bromochalasin HBromo (-Br)Pd-catalysed cross-coupling (e.g., Suzuki)Synthesis of dimeric cytochalasins uni-hannover.denih.gov
4′-Iodochalasin HIodo (-I)Pd-catalysed cross-coupling (e.g., Sonogashira)Synthesis of functionalized cytochalasins uni-hannover.denih.gov

Synthetic Biology and Metabolic Engineering for Production Enhancement

Synthetic biology and metabolic engineering apply engineering principles to redesign biological systems for new purposes, such as enhancing the production of valuable chemicals. mdpi.com In the context of this compound, these strategies are focused on both increasing titers and, more significantly, expanding the chemical diversity of the cytochalasan family.

The development of the ΔpyiA mutant strain of M. grisea is a prime example of metabolic engineering. researchgate.net By blocking the natural starter unit's formation, the pathway was re-routed to accept externally supplied, unnatural precursors. nih.gov This "mutasynthesis" approach successfully generated an array of novel 4′-substituted cytochalasins with yields comparable to that of wild-type this compound (approx. 60 mg L⁻¹). nih.govresearchgate.net

Future directions in this area could involve more extensive refactoring of the biosynthetic gene cluster. This might include replacing native promoters with stronger constitutive promoters and expressing the entire pathway in a high-production heterologous host like A. oryzae or Saccharomyces cerevisiae. tu-dresden.de Furthermore, engineering the substrate specificity of the PKS-NRPS adenylation (A) domain could allow for the incorporation of an even wider variety of non-proteinogenic amino acids, leading to a vast library of new-to-nature cytochalasans with potentially novel biological activities.

Computational Chemistry and Structural Bioinformatics in Research

The investigation of this compound and its biosynthetic pathway has benefited from the application of computational chemistry and structural bioinformatics. These in silico approaches provide valuable insights that complement experimental findings, particularly in understanding complex enzymatic structures and mechanisms.

A notable application has been the generation of a computational structural model for the PyiS TR-didomain, a crucial hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) involved in the biosynthesis of this compound. uni-hannover.de This model was developed to support in vitro studies investigating the reductive release step of the polyketide chain. uni-hannover.de By visualizing the three-dimensional architecture of the enzyme's thiolation (T) and reduction (R) domains, researchers can better interpret experimental data regarding substrate binding and catalytic processes. uni-hannover.de Such models are instrumental in formulating hypotheses about enzyme-substrate interactions and the dynamics of the catalytic cycle, guiding further experimental work to probe the function of these intricate molecular machines.

Expanding the Chemical Space and Bioactivity Landscape of this compound Analogues

Significant efforts have been directed towards expanding the structural diversity of this compound to explore new biological activities. Through a combination of mutasynthesis and semi-synthesis, researchers have successfully generated a wide array of novel analogues, primarily by modifying the 4'-position of the molecule. nih.govnih.gov

Mutasynthesis, which involves feeding precursor analogues to a genetically modified strain of the producing fungus Magnaporthe grisea (specifically the ΔpyiA strain), has yielded a series of previously unknown 4'-substituted cytochalasin analogues. nih.govresearchgate.net This technique has proven effective for incorporating various functionalities. nih.gov Further chemical modifications of these mutasynthesis products have enabled the creation of even more complex derivatives. uni-hannover.de For instance, 4'-O-propargyl and 4'-azido analogues serve as versatile handles for "click chemistry" reactions, such as the Huisgen cycloaddition, while p-bromo and p-iodo compounds are amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.govuni-hannover.de

These synthetic strategies have led to the creation of diverse molecular tools, including biotin-linked, dye-linked, and dimeric cytochalasins. nih.govnih.gov Bioassays of these compounds have revealed important structure-activity relationships. The 4'-halogenated and 4'-azido derivatives were found to retain significant cytotoxicity and antifungal activities, comparable to the parent compound. nih.govnih.gov Conversely, a 4'-amino analogue was shown to be inactive, and the attachment of larger substituents generally led to a decrease in bioactivity. nih.govnih.gov These findings underscore the importance of the substituent at the 4'-position for the biological function of this compound.

Bioactivity of Selected 4'-Substituted this compound Analogues
Analogue Functional GroupSynthetic MethodResulting BioactivityReference
4'-Halogenated (e.g., Br, I)MutasynthesisRetained cytotoxicity and antifungal activity nih.govnih.gov
4'-AzidoMutasynthesisRetained cytotoxicity and antifungal activity nih.govnih.gov
4'-AminoSemi-synthesis from azido (B1232118) analogueInactive nih.govnih.gov
4'-O-Alkyl, 4'-O-Allyl, 4'-O-PropargylMutasynthesisBioactivity observed nih.gov
Large substituents (e.g., dye-linked)Semi-synthesisAttenuated bioactivities nih.govnih.gov

Potential Applications in Agrochemical Development (e.g., Herbicides, Fungicides)

The inherent biological activities of this compound position it as a compound of interest for the development of new agrochemicals. researchgate.net The agrochemical industry is continually searching for novel active ingredients with new modes of action to manage the development of resistance in weeds and fungal pathogens. nih.govnih.govresearchgate.net Natural products, with their complex and unique chemical structures, are a proven source of such leads. mdpi.com

This compound has demonstrated both phytotoxic and antifungal properties. researchgate.net As a phytotoxin, it has been shown to cause necrosis on the leaves of signal grass (Brachiaria eruciformis) and to significantly increase electrolyte leakage from cucumber leaf disks, indicating membrane damage. Its herbicidal potential was further quantified in a growth inhibition assay with duckweed (Lemna pausicostata), where it exhibited potent activity. researchgate.net

In addition to its effects on plants, this compound displays antifungal activity. researchgate.net This dual activity is particularly valuable in an agricultural context, where a single compound could potentially manage both weed and fungal pressures, although this can also present challenges for crop selectivity. nih.gov The development of natural product-based agrochemicals like this compound could provide new tools for integrated pest management strategies, addressing the need for effective and potentially more environmentally benign solutions in crop protection. nih.gov

Agrochemical-Related Activities of this compound
Activity TypeAssay/ObservationResultReference
PhytotoxicityEffect on Brachiaria eruciformisCaused necrosis on leaves researchgate.net
HerbicidalCucumber leaf disk electrolyte leakageIncreased conductivity, indicating membrane damage researchgate.net
HerbicidalLemna pausicostata growth inhibitionPotent inhibition of growth researchgate.net
FungicidalAntifungal assaysExhibited antifungal activity researchgate.net

Elucidating Unresolved Biosynthetic Steps and Enzymatic Mechanisms

While the biosynthetic gene cluster (BGC) responsible for this compound production in Magnaporthe grisea has been identified, several key enzymatic steps in its formation remain to be fully understood at a detailed molecular level. nih.govnih.gov The pathway involves a complex interplay of enzymes including a PKS-NRPS hybrid, O-methyltransferases, cytochrome P450 oxygenases, and a putative Diels-Alderase. researchgate.net

Three central transformations in the biosynthesis of the cytochalasan core are of particular interest to researchers: the reductive release of the polyketide-amino acid intermediate, the subsequent Knoevenagel cyclization to form the pyrrolinone ring, and the final intramolecular Diels-Alder cyclization that establishes the characteristic bicyclic system. nih.gov

Recent research has focused on the initial reductive release step, which is catalyzed by the reduction (R) domain of the PKS-NRPS hybrid enzyme, PyiS. nih.gov In vitro studies using synthetic thiolester substrate mimics and isolated recombinant R and thiolation (T) domains of PyiS have provided significant insights. These experiments demonstrated that the R-domain catalyzes an NADPH-dependent reductive release of an aldehyde intermediate. uni-hannover.denih.gov This aldehyde is highly reactive and appears to undergo a spontaneous Knoevenagel cyclization upon its release. nih.gov A key finding is that the R-domain requires the substrate to be covalently attached to the phosphopantetheine arm of the upstream T-domain to function, though it shows limited selectivity for the structure of the polyketide chain itself. nih.gov Despite this progress, the precise mechanisms of the Knoevenagel and Diels-Alder cyclizations, and whether they are spontaneous or enzyme-catalyzed, remain areas of active investigation.

Q & A

Q. How is Pyrichalasin H structurally characterized in fungal metabolites?

this compound is identified via a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key structural features include a polyketide-amino acid hybrid backbone, a methyl substituent, and a macrocyclic ring system. For example, its 1H^1H-NMR spectrum in CDCl3_3 reveals distinct signals for methyl groups (δ 0.98–1.34 ppm) and olefinic protons (δ 5.10–5.88 ppm), while HRMS confirms the molecular formula (C30_{30}H41_{41}NO6_6) with an [M+H]+^+ ion at m/z 524.30136 .

Q. What experimental approaches confirm the biosynthesis of this compound via intramolecular [4+2] Diels-Alder cyclization?

Isotopic labeling and enzyme inhibition studies are critical. For instance, feeding 13C ^{13}\text{C}-labeled precursors to fungal cultures (e.g., Pyricularia oryzae) and tracking incorporation via NMR can map biosynthetic pathways. Evidence of a Diels-Alderase enzyme catalyzing the cyclization is supported by gene cluster analysis (pyi cluster) and heterologous expression of regulatory genes (e.g., pyiR), which upregulate pathway-specific transcription factors .

Q. What standardized bioassays evaluate this compound’s phytotoxic activity?

Phytotoxicity is quantified using lettuce (Lactuca sativa) and duckweed (Lemna paucicostata) assays. For example:

  • Duckweed growth inhibition : this compound exhibits an IC50_{50} of 150 µM, with chlorosis observed at >100 µM .
  • Root/shoot elongation assays : Lettuce and barley seeds show reduced root length at 33 µM, but no germination inhibition . Cellular leakage tests (e.g., cucumber cotyledon conductivity assays) confirm phytotoxicity is not membrane-disruptive, contrasting with herbicides like acifluorfen .

Advanced Research Questions

Q. How do pathway-specific regulators (e.g., pyiR) influence this compound production in fungal gene clusters?

Heterologous expression of pyiR (a pathway-specific transcription factor) in Magnaporthe grisea increases this compound yield by 3× under standard fermentation conditions. RT-PCR analysis reveals upregulation of pyi cluster genes, though no novel analogs are produced, suggesting tight regulatory control over the biosynthetic pathway .

Q. How can contradictory bioactivity data (e.g., antifungal vs. phytotoxic effects) be reconciled in this compound studies?

Contradictions arise from species-specific sensitivity and concentration thresholds:

  • Antifungal activity : Colletotrichum fragariae growth is inhibited by 60% at 30 µM, but Botrytis cinerea shows marginal inhibition, likely due to efflux pumps or metabolic resistance .
  • Phytotoxicity variability : Duckweed (IC50_{50} 150 µM) is more sensitive than lettuce (no germination inhibition at 1 mg/mL), highlighting the need for multi-species assays and mechanistic studies (e.g., chlorophyll synthesis inhibition assays) .

Q. What methodological strategies optimize the isolation of this compound from complex fungal extracts?

  • Fractionation : Ethyl acetate extracts are purified via silica gel chromatography, followed by SNAP column chromatography (5–100% ethyl acetate/hexane gradient) .
  • Derivatization : Acetylation with acetic anhydride in pyridine yields this compound acetate, aiding structural elucidation and stability studies .
  • Purity validation : Melting point analysis (208–209°C for this compound) and HPLC-UV (>95% purity) ensure reproducibility .

Q. How can researchers address discrepancies in gene cluster activation across fungal strains?

Comparative genomics and CRISPR-mediated knockout/knock-in strategies are employed. For example, Pyricularia oryzae Guy11’s ACE1 cluster produces hinnulin A instead of this compound under heterologous regulation, emphasizing strain-specific epigenetic factors .

Methodological Guidelines

  • Statistical rigor : Adhere to NIH preclinical reporting standards, including explicit documentation of sample sizes, replicates (≥3), and ANOVA for dose-response analyses .
  • Data transparency : Publish raw datasets (e.g., NMR spectra, bioassay results) as supplementary materials to enable replication .
  • Contradiction analysis : Apply qualitative frameworks (e.g., principal contradiction theory) to prioritize variables (e.g., concentration, species) driving divergent results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.